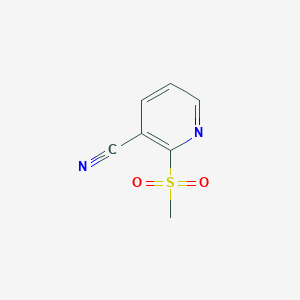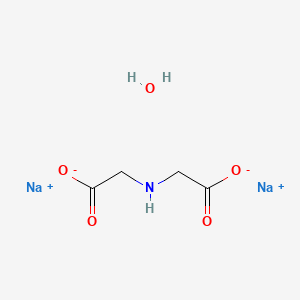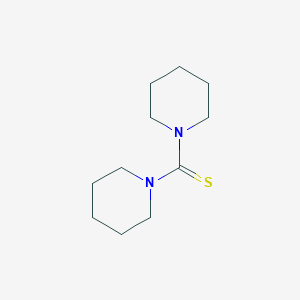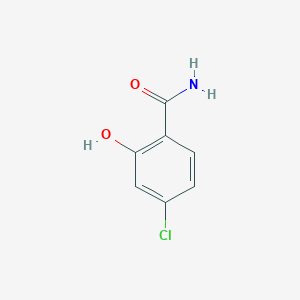
4-Chloro-2-hydroxybenzamide
描述
4-Chloro-2-hydroxybenzamide is a chemical compound with the molecular formula C7H6ClNO2 . It is also known by other names such as 4-Chlorobenzenehydroxamic acid, 4-Chloro-N-hydroxybenzamide, and Benzamide, 4-chloro-N-hydroxy- . The average mass of this compound is 171.581 Da .
Synthesis Analysis
The synthesis of 4-hydroxybenzamides and their salts has been discussed in a study . The study mentions the preparation of 4-hydroxybenzoyl chloride from 4-hydroxybenzoic acid. The target 4-hydroxybenzamides were prepared via the Schotten–Baumann reaction .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-hydroxybenzamide consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of this compound is 171.00900 .科学研究应用
1. Antioxidant and Antibacterial Activities
- Summary of Application: Benzamides, including 4-Chloro-2-hydroxybenzamide, have been found to exhibit antioxidant and antibacterial activities. They are synthesized from benzoic acid or its derivatives and amine derivatives .
- Methods of Application: The antioxidant activity of these compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity. Their antibacterial activity is determined against three gram-positive bacteria and three gram-negative bacteria .
- Results or Outcomes: Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
2. Biological Activity
- Summary of Application: A series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which are similar to 4-Chloro-2-hydroxybenzamide, have been studied for their biological activity .
- Methods of Application: The compounds were analyzed using RP-HPLC to determine lipophilicity. They were also evaluated for their activity related to the inhibition of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .
- Results or Outcomes: The compounds showed biological activity comparable with or higher than the standards isoniazid, fluconazole, penicillin G or ciprofloxacin .
3. Synthesis of Salts
- Summary of Application: 4-hydroxybenzamides, a class of compounds that 4-Chloro-2-hydroxybenzamide belongs to, can be used in the synthesis of their salts .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but typically involve reactions with appropriate base or acid counterparts .
- Results or Outcomes: The synthesis of these salts can lead to compounds with potentially interesting chemical properties .
4. Direct Condensation of Carboxylic Acids and Amines
- Summary of Application: Benzamides, including 4-Chloro-2-hydroxybenzamide, can be synthesized through direct condensation of carboxylic acids and amines .
- Methods of Application: This synthesis is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
- Results or Outcomes: This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
5. Nucleophilic Aromatic Substitution
- Summary of Application: 4-Chloro-2-hydroxybenzamide, as an activated aryl halide, can potentially undergo nucleophilic aromatic substitution reactions .
- Methods of Application: These reactions typically involve a nucleophile attacking the aromatic ring, displacing the halide .
- Results or Outcomes: This type of reaction can be used to synthesize a wide variety of compounds .
6. Synthesis of New Benzamides
- Summary of Application: A series of novel benzamide compounds, which could potentially include 4-Chloro-2-hydroxybenzamide, were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but typically involve reactions with appropriate base or acid counterparts .
- Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
属性
IUPAC Name |
4-chloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRFMWBOQWRGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547752 | |
| Record name | 4-Chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxybenzamide | |
CAS RN |
37893-37-1 | |
| Record name | 4-Chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

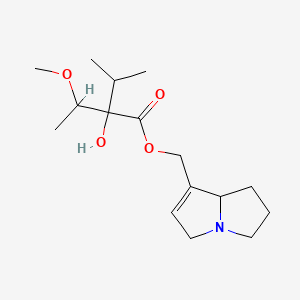

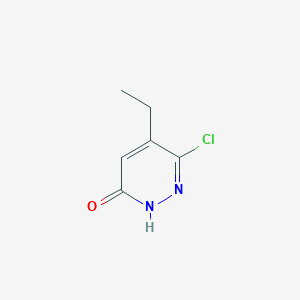
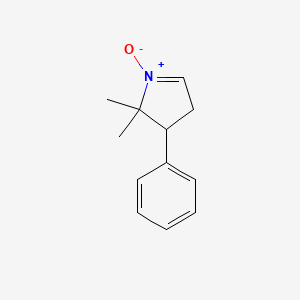
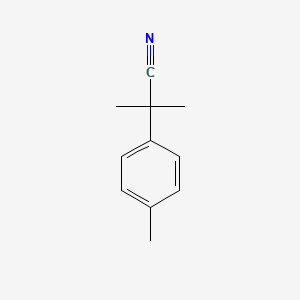

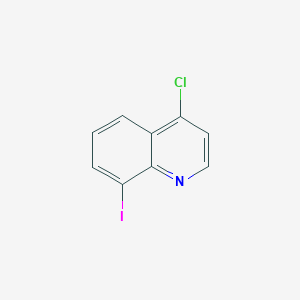
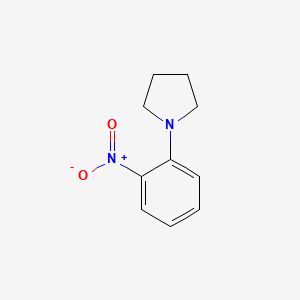
![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)

